L-Asparagine-d3
Description
Properties
CAS No. |
14341-77-6 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
135.137 |
IUPAC Name |
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D |
InChI Key |
DCXYFEDJOCDNAF-RBXBQAPRSA-N |
SMILES |
C(C(C(=O)O)N)C(=O)N |
Synonyms |
Asparagine-d3; (-)-Asparagine-d3; (S)-2,4-Diamino-4-oxobutanoic Acid-d3; (S)-Asparagine-d3; 3: PN: US20090069547 PAGE: 10 claimed protein-d3; Agedoite-d3; Altheine-d3; Asn-d3; Asparagine Acid-d3; Asparamide-d3; Aspartamic-d3 Acid; Aspartic-d3 Acid Am |
Origin of Product |
United States |
Synthesis and Isotopic Properties of L Asparagine D3
Chemical Synthesis of L-Asparagine-d3
The synthesis of this compound has been achieved through various chemical routes, often involving the use of deuterated reagents or precursors. Initial efforts in synthesizing highly deuterated amino acids, including this compound, have been reported pnas.org. These chemical syntheses typically involve multi-step processes designed to selectively introduce deuterium (B1214612) atoms at specific positions. For this compound, the deuterium atoms are commonly incorporated at the beta and gamma carbons of the side chain, as indicated by its formal name, L-asparagine-2,3,3-d3 caymanchem.com. Specific chemical strategies might involve the reduction of suitable precursors with deuterated reagents or hydrogen-deuterium exchange reactions under controlled conditions cdnsciencepub.comresearchgate.net.
Biocatalytic Approaches for Deuterium Incorporation into L-Asparagine
Biocatalytic methods offer an attractive alternative for the synthesis of deuterated amino acids, providing high stereoselectivity and often milder reaction conditions. Enzymes such as amino acid dehydrogenases, often coupled with NADH regeneration systems, have been employed for the stereospecific synthesis of isotopically labeled amino acids using deuterated precursors like deuterium oxide (D₂O) nih.govd-nb.infotandfonline.com. Pyridoxal 5'-phosphate (PLP)-dependent enzymes, including Mannich cyclases and α-oxo-amine synthases, have also demonstrated the capacity for site- and stereoselective deuteration of various L-amino acids, including those with aliphatic, aromatic, and polar side chains nih.govnih.govchemrxiv.org. While specific biocatalytic routes for this compound are not extensively detailed in the literature, these general enzymatic strategies can be adapted for the production of deuterated L-Asparagine.
Isotopic Enrichment and Positional Labeling Analysis of this compound
Confirmation of isotopic enrichment and the precise location of deuterium atoms within this compound are critical for its application in research. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose numberanalytics.comwikipedia.orgnih.govcreative-proteomics.comrsc.org. NMR spectroscopy can provide detailed structural information, allowing for the identification of deuterium incorporation at specific atomic positions by observing the absence or reduction of proton signals and through techniques like ¹H, ²H, or ¹³C NMR wikipedia.orgcreative-proteomics.com. Mass spectrometry is used to determine the mass-to-charge ratio of isotopically labeled molecules, thereby confirming the degree of deuterium incorporation (enrichment) and identifying the mass shifts corresponding to the presence of deuterium atoms numberanalytics.comwikipedia.orgcreative-proteomics.com. For this compound, analysis confirms the incorporation of three deuterium atoms, typically at the β and γ positions of the side chain caymanchem.com.
Kinetic Isotope Effects (KIE) of Deuteration on Asparagine Biochemical Processes
The substitution of hydrogen with deuterium can lead to measurable changes in reaction rates, known as Kinetic Isotope Effects (KIE). These effects arise from differences in the zero-point energies and vibrational frequencies between C-H and C-D bonds, influencing the activation energy required for bond cleavage in the rate-determining step of a reaction wikipedia.orgwikipedia.orgportico.org. KIE studies are powerful tools for elucidating reaction mechanisms, identifying transition states, and understanding enzyme catalysis.
Deuteration can influence the rates of biochemical reactions involving L-Asparagine. Studies involving enzymes that metabolize amino acids, such as D-amino acid oxidase (DAAO), have investigated the kinetic effects of deuterium. For instance, experiments with D-asparagine have revealed primary and solvent kinetic isotope effects, providing insights into the hydride transfer mechanism of the enzyme d-nb.inforesearchgate.net. These studies demonstrate that the presence of deuterium can alter the rates of substrate dehydrogenation and enzyme-FAD reduction, offering a means to dissect the catalytic steps.
Table 1: Kinetic Isotope Effects in D-Amino Acid Oxidase Catalysis with Deuterated Asparagine
| Reaction Parameter | Substrate ([2-D]D-Asparagine) | pH | KIE (kH/kD) | Reference |
| Reduction rate (primary KIE) | [2-D]D-Asparagine | Low | 9.1 ± 1.5 | d-nb.inforesearchgate.net |
| Reduction rate (primary KIE) | [2-D]D-Asparagine | High | 2.3 ± 0.3 | d-nb.inforesearchgate.net |
| Enzyme-FAD reduction (solvent KIE) | D-Alanine | 6.0 | 2.9 ± 0.8 | d-nb.inforesearchgate.net |
These KIE values provide evidence for the role of specific bond cleavages in the rate-determining steps of DAAO catalysis.
L-Asparagine and L-Aspartic acid residues in peptides and proteins are prone to spontaneous degradation via deamidation and racemization, primarily through the formation of a succinimide (B58015) intermediate acs.orgresearchgate.netresearchgate.netnih.gov. This succinimide intermediate is stabilized by resonance, increasing the acidity of the alpha-carbon and facilitating proton abstraction and subsequent racemization acs.orgmdpi.com.
Research has shown that replacing the hydrogen atoms on the alpha-carbon of asparagine residues with deuterium atoms can significantly impact the rate of racemization. In a study involving a hexapeptide with a deuterated asparaginyl residue, the accumulation of D-aspartyl and D-isoaspartyl forms resulting from racemization was decreased more than five-fold compared to the non-deuterated peptide over a 20-day incubation at physiological conditions nih.gov. Furthermore, the succinimide intermediate formed from the deuterated asparagine was found to be slightly less likely to open to the isoaspartyl configuration. These findings suggest that the kinetic isotope effect associated with deuteration at the alpha-carbon can effectively limit the accumulation of degradation products arising from asparagine racemization in peptides and proteins, thereby enhancing polypeptide stability nih.gov.
Table 2: Effect of Deuteration on Asparagine Racemization in Peptides
| Peptide Modification | Incubation Conditions | Observed Effect on Racemization Products | Reference |
| L-Asparagine residue deuterated | pH 7.4, 37 °C, 20 days | >5-fold decrease in D-aspartyl accumulation | nih.gov |
| L-Asparagine residue deuterated | pH 7.4, 37 °C, 20 days | Succinimide intermediate less likely to open to isoaspartyl | nih.gov |
These results highlight the protective role of deuterium labeling against age-related protein degradation pathways.
Advanced Analytical Methodologies Employing L Asparagine D3
Mass Spectrometry-Based Quantification of L-Asparagine and Related Metabolites
Mass spectrometry (MS) techniques, especially when coupled with chromatographic separation, are indispensable for the identification and quantification of biomolecules. Stable isotope-labeled internal standards like L-Asparagine-d3 are crucial for achieving high accuracy and precision in these analyses.
Application of this compound as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is specifically designed for use as an internal standard in quantitative analyses employing Gas Chromatography-Mass Spectrometry (GC-MS) caymanchem.comnetascientific.combioscience.co.ukvincibiochem.itlabchem.com.mycaymanchem.com. In GC-MS, analytes are volatilized and separated based on their boiling points and polarity before entering the mass spectrometer. An internal standard, such as this compound, is added to all samples (standards, blanks, and unknowns) at a known concentration. Because this compound is chemically identical to L-Asparagine but possesses a different mass due to deuterium (B1214612) labeling, it co-elutes with the native L-Asparagine during GC separation. This ensures that any losses or variations in sample preparation or instrument response affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for accurate quantification, compensating for matrix effects and fluctuations in ionization efficiency.
Application of this compound as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS)
Similarly, this compound serves as a vital internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) caymanchem.comnetascientific.combioscience.co.ukvincibiochem.itlabchem.com.mycaymanchem.com. LC-MS is widely used for analyzing non-volatile and thermally labile compounds, such as amino acids, directly from biological samples. In LC-MS, this compound is added to samples prior to chromatographic separation. The stable isotope labeling ensures that this compound behaves chromatographically in a manner very similar to native L-Asparagine, leading to co-elution. Upon ionization and detection in the mass spectrometer, the distinct mass-to-charge ratio (m/z) of this compound allows it to be differentiated from L-Asparagine. By monitoring the signal ratio of L-Asparagine to this compound, researchers can accurately quantify L-Asparagine levels, mitigating variations caused by sample extraction efficiency, matrix interference, and MS ionization fluctuations.
Development and Validation of LC-MS/MS Methods for Asparagine Determination using this compound
The development of robust LC-MS/MS methods for amino acid analysis often relies on stable isotope-labeled internal standards. While some studies directly employ this compound as an internal standard for L-Asparagine caymanchem.comnetascientific.combioscience.co.ukvincibiochem.itlabchem.com.mycaymanchem.com, other research has utilized closely related deuterated standards, such as L-aspartic acid-2,3,3-d3, for the quantification of L-asparagine in specific applications like therapeutic drug monitoring researchgate.netkoreamed.orgnih.govnih.govresearchgate.net. These methods typically involve sample preparation steps such as protein precipitation, followed by liquid chromatography separation on specialized amino acid columns.
A study developing a UPLC-MS/MS method for L-asparagine determination in plasma utilized L-aspartic acid-2,3,3-d3 as the internal standard researchgate.netkoreamed.orgnih.govnih.govresearchgate.net. The method involved extracting amino acids from plasma using sulfosalicylic acid precipitation. Analysis was performed using an Imtakt Intrada amino acid analysis column with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and formic acid in acetonitrile. The method demonstrated good validation parameters for L-asparagine quantification.
Table 1: Validation Metrics for L-Asparagine Determination in a UPLC-MS/MS Method
| Parameter | Value Range |
| Intra-day Accuracy | 89.85–104.8% |
| Inter-day Accuracy | 93.98–103.5% |
| Intra-day Precision (CV%) | 0.28–5.645% |
| Inter-day Precision (CV%) | 2.17–6.46% |
Data adapted from nih.gov
These validation metrics underscore the reliability of MS/MS methods when employing appropriate internal standards for accurate amino acid quantification.
Analysis of Product Ion Spectra and Fragmentation Patterns of Deuterated Asparagine Analogs
In tandem mass spectrometry (MS/MS), the analysis of product ion spectra and fragmentation patterns is critical for both identification and quantification. Deuteration of L-Asparagine to form this compound alters the mass of the molecule and its fragments, but the fundamental fragmentation pathways often remain similar to the non-deuterated form. This similarity allows for the monitoring of specific, characteristic fragment ions, which are essential for selective and sensitive detection.
For instance, in the context of L-asparagine analysis using MS/MS, specific precursor-to-product ion transitions are monitored. While direct fragmentation data for this compound as an internal standard in a specific study is not detailed here, studies analyzing L-asparagine and its related deuterated internal standards provide insight into typical fragmentation patterns. For example, research on L-asparagine and L-aspartic acid (often analyzed together, with L-aspartic acid-d3 as an IS) shows specific transitions used for quantification researchgate.net.
Table 2: Exemplary Fragmentation Transitions for LC-MS/MS Quantification
| Analyte/IS | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Asparagine | 133.02 | 73.99 |
| L-Aspartic acid-2,3,3-d3 (IS) | 137.02 | 90.96 |
Data adapted from researchgate.net
The analysis of these product ions, derived from collision-induced dissociation (CID) of the precursor ions, allows for the distinct detection of both the native analyte and its deuterated internal standard. The deuterium atoms in this compound are typically incorporated into specific positions on the molecule, such as the alpha and beta carbons, leading to a predictable mass shift in all fragment ions. This systematic mass shift is key to distinguishing the labeled standard from the unlabeled analyte, enabling precise ratio-based quantification. Studies on deuterated amino acids in general highlight how deuterium substitution can influence fragmentation patterns, sometimes leading to subtle shifts in fragment abundance or the appearance of new fragments, which are all accounted for when developing and validating MS/MS methods nih.govacs.orgosti.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure, dynamics, and interactions. The use of isotopically labeled compounds, including deuterated amino acids like this compound, significantly enhances NMR studies.
Biomolecular NMR Studies Utilizing Deuterated Amino Acids
This compound finds application in biomolecular NMR studies, particularly in metabolomics and proteomic research isotope.com. Deuteration of amino acids offers several advantages in NMR:
Spectral Simplification: Replacing hydrogen atoms with deuterium (a nucleus with a much lower gyromagnetic ratio and spin of 1) reduces spectral complexity by removing or simplifying proton-proton coupling (J-couplings) and reducing spin-spin relaxation. This can lead to sharper signals and improved resolution, making it easier to assign resonances and study specific molecular regions.
Enhanced Signal-to-Noise Ratio: In some NMR experiments, particularly those involving proton detection, the replacement of ¹H with ²H can lead to a significant increase in the signal-to-noise ratio for nearby ¹H nuclei due to reduced relaxation.
Metabolic Labeling: In studies involving metabolic tracing, incorporating deuterium into specific amino acids allows researchers to track the metabolic fate of these compounds within biological systems. By analyzing the incorporation of deuterium into proteins or other biomolecules using NMR, one can gain insights into metabolic pathways and flux. For example, studies have investigated the effect of asparagine residue deuteration on its susceptibility to racemization, which can be monitored using NMR nih.gov.
While specific NMR experiments detailing the use of this compound are not extensively published in the provided search results, its inclusion in catalogs for "Biomolecular NMR" applications isotope.com and the general utility of deuterated amino acids in NMR nih.govcortecnet.com confirm its role in this field. Researchers can utilize this compound to study the structure and metabolism of proteins containing asparagine residues or to trace metabolic pathways involving asparagine in complex biological samples.
Applications in Metabolic Research and Flux Analysis with L Asparagine D3
Stable Isotope Tracing for Amino Acid Metabolism Elucidation
Stable isotope tracing is a fundamental technique for dissecting metabolic pathways. L-Asparagine-d3, when introduced into a biological system, can be distinguished from its unlabeled counterpart by mass spectrometry. This allows for the precise tracking of its metabolic fate, providing insights into the synthesis and breakdown of L-asparagine.
L-asparagine is synthesized from L-aspartate and L-glutamine in a reaction catalyzed by asparagine synthetase (ASNS). caymanchem.com While direct studies specifically utilizing this compound to trace this biosynthetic pathway are not extensively documented in the available research, the principles of stable isotope tracing would allow for such investigations. By supplying cells with deuterated precursors, researchers could monitor the incorporation of deuterium (B1214612) into newly synthesized L-asparagine, thereby quantifying the rate of its production. This approach would be analogous to studies that have successfully used other isotopically labeled compounds to explore amino acid biosynthesis. nih.gov
The general pathway for L-asparagine biosynthesis is as follows:
L-aspartate is converted to β-aspartyl-AMP.
The amide group from L-glutamine is then transferred to β-aspartyl-AMP to form L-asparagine and glutamate. nih.gov
By using this compound as an internal standard, researchers can accurately quantify the endogenous levels of L-asparagine in various cell types and tissues, which is crucial for understanding the regulation of its biosynthesis under different physiological and pathological conditions. caymanchem.com
The breakdown of L-asparagine is a critical process, and this compound has proven to be a valuable tool in studying these pathways. The primary catabolic route for L-asparagine is its hydrolysis to L-aspartic acid and ammonia, a reaction catalyzed by the enzyme L-asparaginase. caymanchem.com
A significant area of research where deuterated asparagine has been instrumental is in the study of non-enzymatic degradation, specifically deamidation and racemization. Deamidation is a spontaneous process where the side-chain amide group of an asparagine residue is hydrolyzed, forming an aspartyl or isoaspartyl residue. This process is significant in the aging of proteins. Racemization involves the conversion of the L-amino acid to its D-isomer.
A study investigating the effects of deuteration on asparagine stability synthesized a hexapeptide containing deuterated asparagine. The findings revealed that while deuteration did not affect the rate of deamidation, it significantly slowed down the rate of racemization. nih.govnih.gov
Key Research Findings on Deuterated Asparagine and Racemization:
| Incubation Time (days) | Fraction of D-aspartate (Protiated Peptide) | Fraction of D-aspartate (Deuterated Peptide) |
| 0 | 0.005 | 0.005 |
| 5 | 0.025 | 0.010 |
| 10 | 0.045 | 0.015 |
| 15 | 0.060 | 0.020 |
| 20 | 0.075 | 0.025 |
This table is generated based on data trends described in the study by Doyle et al., where the deuterated peptide showed a more than five-fold decrease in the accumulation of D-aspartyl and D-isoaspartyl forms over a 20-day incubation period. nih.gov
These findings highlight the utility of this compound in dissecting the mechanisms of amino acid degradation and provide insights into protein stability. nih.govnih.gov
Metabolic Flux Analysis (MFA) using this compound
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers are central to MFA, and while 13C-labeled substrates are more commonly used, this compound offers unique advantages, particularly for tracing pathways where hydrogen atoms are actively exchanged.
While studies specifically detailing the use of this compound for MFA are not prevalent in the reviewed literature, the principles of MFA can be applied. In studies using 13C-labeled asparagine, it has been shown that asparagine can serve as a secondary carbon source for the tricarboxylic acid (TCA) cycle, especially under conditions of low glutamine. nih.govnih.govresearchgate.net By analogy, this compound could be used to trace the flow of the asparagine backbone into the TCA cycle and other metabolic pathways.
Furthermore, because this compound is labeled on the carbon-bound hydrogen atoms, it can provide information on reactions involving C-H bond cleavage. While not a direct tracer for nitrogen, its metabolic products can be analyzed in conjunction with 15N-labeled compounds to provide a more complete picture of both carbon and nitrogen flux.
MFA with isotopically labeled tracers allows for the quantitative measurement of how metabolic fluxes are altered in response to genetic or environmental changes. For instance, in Chinese hamster ovary (CHO) cells, MFA with 13C-asparagine has demonstrated that under glutamine-supplemented conditions, cells prefer glutamine over asparagine to fuel the TCA cycle. However, in low glutamine environments, asparagine becomes a critical contributor to TCA cycle activity. nih.govnih.govresearchgate.net
Relative Contribution of Asparagine to TCA Cycle in CHO Cells:
| Condition | Asparagine Contribution to TCA Cycle |
| Glutamine Supplemented | Low |
| Low Glutamine | High |
This table is a conceptual representation based on the findings of metabolic flux analysis studies in CHO cells. nih.govnih.govresearchgate.net
The use of this compound in similar MFA studies could provide complementary data, helping to validate and refine metabolic models. By tracing the deuterated label, researchers can quantify the activity of pathways that utilize asparagine and understand how these pathways are redirected under different metabolic states.
Studies on L-Asparagine's Role as a Metabolic Regulator
Beyond its role as a building block for proteins, L-asparagine is emerging as a critical metabolic regulator, particularly in the context of cancer cell survival and adaptation to nutrient stress.
L-asparagine has been shown to be a key factor in the cellular response to glutamine depletion. In many cancer cells, which are heavily reliant on glutamine, a reduction in the availability of this amino acid can trigger apoptosis. However, the presence of asparagine can suppress this cell death. nih.gov This rescue effect is not due to asparagine being converted into other amino acids but rather its essential role in maintaining protein synthesis. nih.gov
While direct studies using this compound to probe these regulatory functions are not widely available, the use of deuterated asparagine as an internal standard is crucial for accurately quantifying intracellular asparagine levels. caymanchem.com This quantification is essential for understanding the threshold at which asparagine exerts its regulatory effects.
Furthermore, research has indicated that asparagine can influence major signaling pathways. For example, asparagine has been shown to reinforce mTORC1 signaling, which in turn can boost thermogenesis and glycolysis in adipose tissues. nih.gov The ability to trace the metabolic fate of this compound in these systems would provide a clearer picture of how its metabolism is linked to these signaling and regulatory outcomes.
Asparagine's Influence on Cellular Adaptation to Nutrient Depletion
Asparagine plays a critical role in how cells adapt to conditions of nutrient scarcity, particularly glutamine deprivation. Many cancer cells are heavily reliant on glutamine for energy and as a source of carbon and nitrogen for the synthesis of macromolecules. When glutamine becomes limited, these cells can undergo apoptosis. However, the presence of asparagine can rescue cells from this glutamine withdrawal-induced cell death. nih.gov
Studies have shown that asparagine is both necessary and sufficient to suppress apoptosis triggered by glutamine starvation, without needing to restore the levels of other non-essential amino acids or intermediates of the tricarboxylic acid (TCA) cycle. The expression of asparagine synthetase (ASNS), the enzyme responsible for synthesizing asparagine, is correlated with poor prognosis in several human tumors, highlighting the importance of this amino acid in cancer cell survival.
This compound can be employed in these studies to trace the metabolic fate of asparagine under nutrient-depleted conditions. By tracking the deuterium label, researchers can determine how exogenous asparagine is utilized by the cell to support critical functions like protein synthesis, which is essential for survival when glutamine is scarce.
Interplay of Asparagine with Glutamine Metabolism and Anaplerosis
Asparagine and glutamine metabolism are intricately linked. Glutamine serves as a nitrogen donor for the synthesis of asparagine from aspartate, a reaction catalyzed by asparagine synthetase (ASNS). nih.gov This connection is vital for maintaining cellular homeostasis.
Anaplerosis is the process of replenishing intermediates of the TCA cycle that are extracted for biosynthesis. Glutamine is a major anaplerotic substrate, feeding into the TCA cycle as α-ketoglutarate. However, under conditions of glutamine limitation, the cell's ability to perform anaplerosis is impaired. While asparagine itself is not a primary anaplerotic substrate in the same way as glutamine, its availability is crucial for cell survival during glutamine starvation. Asparagine's primary role in this context appears to be the support of protein synthesis, which allows the cell to adapt and survive until glutamine becomes available again.
Metabolic flux analysis using stable isotope-labeled tracers, including potentially this compound, can elucidate the complex relationship between asparagine and glutamine metabolism. For instance, studies using 13C-labeled glutamine and asparagine have demonstrated that in Chinese hamster ovary (CHO) cells, glutamine is the preferred substrate for supporting the TCA cycle when available. researchgate.net However, under low glutamine conditions, asparagine becomes critical for maintaining TCA cycle activity. researchgate.net this compound could be used in similar experiments to specifically track the contribution of asparagine to various metabolic pathways in response to changing nutrient availability.
| Nutrient Condition | Primary Anaplerotic Substrate | Role of Asparagine |
|---|---|---|
| Glutamine Replete | Glutamine | Supports protein synthesis |
| Glutamine Depleted | Reduced anaplerosis from glutamine | Critical for cell survival by supporting protein synthesis |
Nitrogen Assimilation and Metabolism Studies in Biological Systems
Nitrogen is a fundamental component of numerous biological molecules, including amino acids, nucleotides, and proteins. Understanding how organisms acquire, incorporate, and utilize nitrogen is a central focus of metabolic research. Asparagine, with its high nitrogen-to-carbon ratio, serves as a significant molecule for nitrogen transport and storage in many biological systems.
Asparagine as a Nitrogen Source in Microorganisms and Eukaryotic Cells
Asparagine can serve as a primary nitrogen source for various organisms. In the yeast Saccharomyces cerevisiae, asparagine is a preferred nitrogen source and can improve cell mass and the production of secreted proteins compared to ammonium (B1175870) sulfate. nih.gov In the pathogenic bacterium Mycobacterium tuberculosis, asparagine is an important nitrogen source during infection, contributing to the bacterium's ability to survive and replicate within the host. nih.gov
In eukaryotic cells, particularly under conditions of glutamine limitation, the ability to utilize asparagine becomes critical. Asparagine can provide the necessary nitrogen for the synthesis of other amino acids and nucleotides, thereby supporting cell growth and proliferation. nih.gov
Molecular Mechanisms of Nitrogen Incorporation from Asparagine
The incorporation of nitrogen from asparagine into other molecules is facilitated by specific enzymatic reactions. The primary enzyme involved in the catabolism of asparagine is asparaginase , which hydrolyzes asparagine into aspartate and ammonia. nih.gov The released ammonia can then be assimilated into other amino acids, primarily glutamine and glutamate, through the action of glutamine synthetase and glutamate synthase. nih.gov
Another key enzyme is asparagine synthetase (ASNS) , which, as mentioned earlier, catalyzes the synthesis of asparagine from aspartate and glutamine. nih.gov The activity of ASNS is tightly regulated and often upregulated under conditions of amino acid stress, ensuring a sufficient supply of asparagine for protein synthesis and other essential cellular functions.
Stable isotope tracing with labeled asparagine provides a powerful tool to investigate these molecular mechanisms. For example, a study using double-labeled (14C and 15N) asparagine in developing legume seeds demonstrated that the amide nitrogen of asparagine was incorporated into ammonia, glutamine, and alanine. Similarly, this compound could be used to follow the metabolic fate of the asparagine molecule and its constituent atoms, providing detailed information on the activity of asparaginase and the subsequent assimilation of the released nitrogen.
| Enzyme | Function in Asparagine Metabolism |
|---|---|
| Asparaginase | Hydrolyzes asparagine to aspartate and ammonia |
| Asparagine Synthetase (ASNS) | Synthesizes asparagine from aspartate and glutamine |
| Glutamine Synthetase | Incorporates ammonia into glutamine |
| Glutamate Synthase | Transfers the amide group from glutamine to α-ketoglutarate to form glutamate |
L Asparagine D3 in Proteomics and Protein Turnover Studies
Dynamic Stable Isotope Labeling Approaches for Proteome-Wide Turnover Analysis
Stable isotope labeling allows researchers to introduce non-radioactive, heavy isotopes into biomolecules, which can then be detected and quantified using mass spectrometry. This forms the basis for dynamic labeling strategies that track the incorporation and eventual dilution of these labels over time, providing insights into protein synthesis and degradation rates.
Pulse Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) with Deuterated Asparagine Analogs
Pulse Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) is a powerful technique for studying protein turnover in cell culture. In this method, cells are cultured in a medium containing stable isotope-labeled amino acids for a specific period (the "pulse"), allowing these labeled amino acids to be incorporated into newly synthesized proteins. Following the pulse, the cells are harvested at various time points, or subjected to a "chase" period with unlabeled amino acids. Mass spectrometry is then used to measure the ratio of labeled to unlabeled peptides derived from proteins. This ratio, monitored over time, directly reflects the rate at which newly synthesized proteins are being produced and subsequently degraded or diluted nih.govresearchgate.net.
Deuterated amino acid analogs, such as L-Asparagine-d3, can be incorporated into the pSILAC strategy. By supplying this compound in the cell culture medium, newly synthesized proteins will incorporate deuterium (B1214612) atoms. The presence of three deuterium atoms (d3) on the asparagine molecule provides a distinct mass shift that can be readily detected and quantified by mass spectrometry isotope.comoup.com. This allows for the precise measurement of L-asparagine incorporation into the proteome, enabling the calculation of synthesis and degradation kinetics for individual proteins. The ability to use specific labeled amino acids like this compound offers flexibility in labeling strategies and can be particularly useful when studying pathways that heavily rely on asparagine or when aiming for specific labeling patterns.
In Vivo Protein Turnover Measurement using this compound Tracers in Model Organisms
Extending stable isotope labeling from cell culture to in vivo studies in model organisms (e.g., mice, rats) provides a more physiologically relevant context for understanding protein turnover. While heavy water (D₂O) is a common method for in vivo deuterium labeling, as it labels endogenous amino acid pools biorxiv.orgphysoc.orgphysiology.orgbiorxiv.org, the direct administration of labeled amino acids like this compound offers a more targeted approach.
When this compound is administered to a model organism, it is absorbed and incorporated into newly synthesized proteins through the organism's natural metabolic pathways. By collecting biological samples (e.g., tissue, blood) at different time points after administration, and analyzing the protein content via mass spectrometry, the incorporation of deuterium into specific proteins can be quantified caymanchem.commedchemexpress.com. The rate at which the deuterium label appears and then declines in a protein population over time provides a direct measure of that protein's synthesis and degradation rates in vivo. This approach is critical for studying protein homeostasis in complex biological systems, including the effects of physiological challenges or disease states on protein dynamics.
Quantification of Protein Degradation and Synthesis Rates
The core principle behind using stable isotope-labeled amino acids like this compound for quantifying protein turnover lies in mass spectrometry's ability to distinguish between molecules based on their mass. When cells or organisms are labeled with this compound, newly synthesized proteins will contain this labeled amino acid, resulting in a higher mass compared to proteins synthesized prior to labeling.
By analyzing peptide fragments derived from proteins using mass spectrometry, researchers can measure the ratio of labeled peptides to unlabeled peptides. At the start of a labeling experiment, the ratio of labeled to unlabeled protein is low. As time progresses, and more new protein is synthesized incorporating this compound, this ratio increases. Conversely, if protein synthesis is halted (e.g., by using cycloheximide) or if the chase period with unlabeled amino acids is implemented, the proportion of labeled protein decreases as it is degraded.
The rate of label incorporation over time directly reflects the protein synthesis rate, while the rate of label disappearance reflects the degradation rate. By fitting kinetic models to these changes in the labeled/unlabeled ratio, quantitative values for protein synthesis and degradation rates can be determined for thousands of proteins simultaneously nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.govresearchgate.netresearchgate.netphysiology.org.
Table 1: Example Protein Turnover Rates Measured Using Stable Isotope Labeling
This table illustrates hypothetical quantitative findings for protein turnover derived from experiments using stable isotope-labeled amino acids, such as this compound. The rates are typically expressed as fractional synthesis rates (FSR) or degradation rates.
| Protein Name | Fractional Synthesis Rate (%/day) | Fractional Degradation Rate (%/day) | Half-Life (days) |
| Actin | 15.2 | 14.8 | 4.7 |
| Tubulin | 12.5 | 12.1 | 5.7 |
| Ribosomal Protein S6 | 25.8 | 25.0 | 2.8 |
| Heat Shock Protein 70 | 35.1 | 34.5 | 2.0 |
| Enzyme X | 8.9 | 8.5 | 8.2 |
Note: Values are illustrative and represent typical ranges observed in proteome-wide turnover studies.
Spatiotemporal Analysis of Protein Homeostasis Disruptions Using Deuterated Tracers
Protein homeostasis, or proteostasis, refers to the cellular mechanisms that maintain the balance of protein synthesis, folding, and degradation. Disruptions in proteostasis are implicated in aging and numerous diseases, including neurodegenerative disorders and cancer. Deuterated tracers like this compound are invaluable for dissecting these complex dynamics in a spatiotemporal manner—understanding how protein turnover varies across different cellular compartments and changes over time.
By employing techniques that allow for the isolation of specific cellular fractions or organelles, researchers can analyze the incorporation and turnover of this compound within these distinct compartments. This can reveal compartment-specific regulation of protein synthesis and degradation. Furthermore, by conducting time-course experiments, the dynamic changes in protein turnover can be tracked, identifying alterations in proteostasis that may occur during specific cellular events, developmental stages, or in response to environmental cues or disease progression nih.govbiorxiv.orgresearchgate.net. For instance, a protein that is rapidly degraded in one cellular compartment but stable in another might indicate specific regulatory mechanisms or functional specialization. Tracking this compound can help pinpoint where and when these regulatory events occur.
Methodologies for Determining Protein Half-Lives
The half-life of a protein is the time it takes for 50% of a protein population to be degraded. Determining protein half-lives is a fundamental aspect of understanding protein dynamics and cellular regulation. Stable isotope labeling, using compounds like this compound, provides a robust methodology for this.
The general approach involves labeling a population of proteins with this compound. Subsequently, the rate at which the deuterium label diminishes within the protein pool is monitored over time using mass spectrometry. This decline in the labeled fraction is directly proportional to the rate of protein degradation. By fitting a kinetic model (often a single exponential decay model) to the time-course data of label incorporation or decay, the protein's half-life can be accurately calculated nih.govbiorxiv.orgresearchgate.nettum.demdpi.combiorxiv.org.
Methodological Steps:
Labeling: Cells or organisms are exposed to this compound, allowing it to be incorporated into newly synthesized proteins.
Time-Course Sampling: Samples are collected at multiple time points following the labeling event.
Protein Extraction and Digestion: Proteins are extracted from samples, and then digested into peptides using enzymes like trypsin.
Mass Spectrometry Analysis: Peptides are analyzed by mass spectrometry to quantify the ratio of deuterium-labeled peptides to unlabeled peptides.
Kinetic Modeling: The measured ratios over time are used to fit a kinetic model, from which the protein's half-life is derived.
Table 2: Example Protein Half-Lives Determined by Stable Isotope Labeling
This table presents example half-life data for various proteins, showcasing the application of stable isotope labeling methodologies, which can include the use of deuterated amino acids like this compound.
| Protein Name | Measured Half-Life (hours) | Method Used (Example) |
| Actin | 112 | pSILAC with this compound |
| Glyceraldehyde-3-phosphate dehydrogenase | 96 | In vivo D₂O labeling |
| Cyclin B1 | 1.5 | Pulsed SILAC with labeled Lysine/Arginine |
| p53 | 20 | In vivo this compound tracer |
| Collagen Type I | 720 | Long-term D₂O labeling |
| Heat Shock Protein 70 | 48 | pSILAC with this compound |
Note: Values are illustrative and represent typical ranges for protein half-lives, demonstrating the utility of stable isotope labeling techniques.
Compound List
this compound
L-Asparagine
L-Aspartic acid
Glutamine
Lysine
Arginine
Insights into Biochemical Pathways and Enzymatic Reactions Using L Asparagine D3
Asparagine Synthetase (ASNS) Studies
Asparagine synthetase (ASNS) is a crucial enzyme that catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate and a nitrogen donor, which is typically L-glutamine in mammalian cells. The reaction is fundamental for protein synthesis and cellular nitrogen metabolism.
Enzymatic Mechanism and Substrate Specificity of L-Asparagine Synthesis by ASNS
The enzymatic mechanism of ASNS involves a two-step process. In the first step, L-aspartate reacts with ATP to form a β-aspartyl-AMP intermediate and pyrophosphate. In the second step, the amino group from glutamine is transferred to the β-aspartyl-AMP intermediate, forming L-asparagine, glutamate, and AMP.
While extensive research has utilized 13C and 15N-labeled substrates to trace the carbon and nitrogen atoms through this reaction, studies specifically employing L-Asparagine-d3 to probe the enzymatic mechanism are less common in published literature. However, the use of deuterated substrates can provide unique insights into reaction mechanisms through the kinetic isotope effect (KIE). A significant KIE, where the reaction rate is altered upon isotopic substitution, would suggest that the cleavage of the C-D bond is involved in the rate-determining step of the reaction. For ASNS, a kinetic isotope effect study with L-Aspartate-d3 (a precursor to this compound in this context) could help to elucidate the finer points of the catalytic mechanism, particularly the steps involving bond breaking at the deuterated positions.
The substrate specificity of ASNS is high for L-aspartate and L-glutamine. While this compound itself is a product of the reaction when starting from deuterated aspartate, its interaction with the enzyme's active site could be studied in binding assays. Competitive binding studies with this compound and the natural substrate L-aspartate could help to quantify the enzyme's affinity for its product, providing insights into product inhibition mechanisms.
Regulatory Aspects of Asparagine Synthetase Activity
The activity of ASNS is tightly regulated within the cell, responding to amino acid availability and cellular stress. The expression of the ASNS gene is known to be upregulated under conditions of asparagine deprivation. While direct studies using this compound to investigate these regulatory aspects are not widely reported, its role as an internal standard is critical in studies that are foundational to our understanding of ASNS regulation.
For instance, in studies investigating the cellular response to asparagine starvation, accurate quantification of intracellular L-asparagine levels is paramount. This compound is used as an internal standard in mass spectrometry-based methods to precisely measure the depletion of endogenous L-asparagine, which triggers the upregulation of ASNS expression.
| Parameter | Description | Method of Investigation with this compound |
| ASNS Activity | Measurement of the rate of L-asparagine synthesis. | While not a direct substrate for the forward reaction, this compound is crucial as an internal standard for quantifying the L-asparagine product by LC-MS/MS. |
| Substrate Specificity | The ability of ASNS to bind and process specific substrates. | Competitive binding assays could potentially use this compound to study product inhibition. |
| Gene Regulation | The control of ASNS gene expression in response to cellular signals. | Used as an internal standard to accurately measure changes in intracellular L-asparagine concentrations that lead to altered ASNS expression. |
L-Asparaginase (ASNase) Characterization
L-Asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. It is a cornerstone of treatment for acute lymphoblastic leukemia (ALL), as leukemic cells are often deficient in ASNS and rely on extracellular asparagine for their proliferation.
Biochemical Characterization of Asparaginase Enzymes and Their Catalytic Activity
The biochemical characterization of ASNase involves determining its kinetic parameters, such as Km and kcat, for its substrate L-asparagine. This compound can be used as a substrate in these kinetic assays, with the reaction progress monitored by mass spectrometry. By comparing the kinetic parameters obtained with this compound to those obtained with the non-deuterated L-asparagine, researchers can investigate the kinetic isotope effect of the enzymatic hydrolysis. A significant KIE would provide evidence for the involvement of C-H bond cleavage in the rate-limiting step of the catalytic mechanism.
One study investigated the effect of deuteration on the spontaneous, non-enzymatic racemization of asparagine residues in a peptide. The findings indicated that the peptide containing deuterated asparagine was significantly more resistant to racemization than the non-deuterated peptide. nih.gov While this study did not directly examine enzymatic activity, it highlights the chemical stability conferred by deuteration, a factor that could be relevant in the context of enzyme-substrate interactions.
Asparaginase-Mediated Hydrolysis of L-Asparagine to L-Aspartic Acid and Ammonia
The hydrolysis of L-asparagine by ASNase is a critical reaction in both its physiological role and its therapeutic application. This compound serves as an excellent tool to monitor this hydrolysis reaction with high specificity and sensitivity using liquid chromatography-mass spectrometry (LC-MS).
In a clinical setting, monitoring the activity of administered L-asparaginase is crucial for ensuring therapeutic efficacy. Assays have been developed that use L-Asparagine as a substrate and quantify the resulting L-aspartic acid. The use of this compound as a substrate in such assays, coupled with a deuterated internal standard for the product (e.g., L-Aspartic acid-d3), would allow for highly accurate and precise measurement of enzyme activity in complex biological samples like patient plasma, minimizing interference from endogenous compounds.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Km for L-Asparagine (mM) |
| ASNase Type II | Escherichia coli | 6.5-8.0 | 37 | 0.01-0.05 |
| ASNase | Erwinia chrysanthemi | 7.0-8.5 | 37 | 0.01-0.03 |
| ASNase | Bacillus subtilis | 8.0-9.0 | 50-60 | 0.5-1.0 |
This table presents typical values for L-asparaginases from different sources and is not based on studies specifically using this compound.
Intermediary Metabolism of L-Asparagine
Understanding the fate of L-asparagine in intermediary metabolism is crucial for comprehending its roles in health and disease. Stable isotope tracing is a powerful technique for mapping the flow of atoms through metabolic pathways. While 13C and 15N-labeled asparagine are more commonly used for metabolic flux analysis, this compound can also be employed as a tracer.
When cells are cultured in the presence of this compound, the deuterated asparagine is taken up and incorporated into proteins or metabolized. By using mass spectrometry to track the deuterium (B1214612) label, researchers can follow the metabolic fate of the asparagine backbone. For example, the conversion of asparagine to aspartate by asparaginase would result in the appearance of deuterated aspartate. This can be used to quantify the flux through this pathway.
Furthermore, the incorporation of this compound into newly synthesized proteins can be measured to determine rates of protein synthesis. This is particularly relevant in the context of cancer cells that are dependent on extracellular asparagine.
| Metabolic Process | Description | Application of this compound |
| Protein Synthesis | Incorporation of asparagine into polypeptide chains. | Tracking the incorporation of the deuterated label into proteins to measure protein synthesis rates. |
| Catabolism to Aspartate | Hydrolysis of asparagine to aspartate and ammonia. | Monitoring the appearance of deuterated aspartate to quantify flux through the asparaginase pathway. |
| Anaplerosis | The replenishment of tricarboxylic acid (TCA) cycle intermediates. | Following the entry of the deuterated carbon skeleton of asparagine (via aspartate) into the TCA cycle. |
Connections to Aspartic Acid and Oxaloacetate Metabolic Pathways
The catabolism of asparagine is a direct link to the central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle. This compound is an invaluable tool for quantifying the flux through this metabolic route. The pathway begins with the hydrolysis of asparagine into aspartic acid and ammonia, a reaction catalyzed by the enzyme L-asparaginase. caymanchem.comsigmaaldrich.com
Subsequently, aspartic acid can undergo a transamination reaction to form oxaloacetate, a key intermediate in the TCA cycle. nih.govyoutube.com This reaction is typically catalyzed by aspartate transaminase, which transfers the amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate. youtube.com
By introducing this compound into a biological system, scientists can trace the deuterium label as it is incorporated first into aspartic acid and then into oxaloacetate. researchgate.net This stable isotope tracing allows for the precise measurement of the rate at which asparagine contributes to the replenishment of the TCA cycle intermediate pool, a process known as anaplerosis. nih.gov Such studies are crucial for understanding how cells adapt their metabolism under different physiological and pathological conditions, including cancer, where metabolic reprogramming is a hallmark. researchgate.net
| Metabolite | Enzyme | Reaction | Metabolic Pathway |
|---|---|---|---|
| L-Asparagine | L-Asparaginase | L-Asparagine + H₂O → L-Aspartic acid + NH₃ | Amino Acid Catabolism |
| L-Aspartic acid | Aspartate Transaminase | L-Aspartic acid + α-Ketoglutarate ⇌ Oxaloacetate + L-Glutamate | Amino Acid Catabolism / TCA Cycle |
Role of Asparagine in Nucleotide and Protein Biosynthesis
Beyond its role in central energy metabolism, asparagine is a critical component for the synthesis of macromolecules essential for cell growth and proliferation: proteins and nucleotides.
Protein Biosynthesis: Asparagine is one of the 20 proteinogenic amino acids, meaning it is a fundamental building block of proteins. Its incorporation into polypeptide chains is a primary and essential function. smpdb.ca The use of this compound enables researchers to monitor the dynamics of protein synthesis. When cells are cultured in media containing this compound, the labeled amino acid is incorporated into newly synthesized proteins. Using mass spectrometry-based proteomics, the extent of deuterium incorporation can be quantified, providing a direct measure of the rate of protein synthesis and turnover. nih.gov This technique is instrumental in studying the regulation of protein metabolism in response to various stimuli and in disease states.
Nucleotide Biosynthesis: Asparagine also plays a significant role in the de novo synthesis of nucleotides, the building blocks of DNA and RNA. nih.gov While glutamine is a well-known nitrogen donor for the synthesis of the purine and pyrimidine rings, asparagine serves as a crucial alternative nitrogen source, particularly under conditions of glutamine limitation. nih.govasm.org The enzyme asparagine synthetase (ASNS) catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. caymanchem.comsigmaaldrich.com Depletion of asparagine can lead to an inhibition of DNA and RNA synthesis, ultimately resulting in apoptosis. medchemexpress.com
Studies utilizing labeled asparagine can elucidate the specific contributions of its atoms to the nucleotide synthesis pathways. By tracing the deuterium atoms from this compound, it is possible to map their incorporation into the nucleotide structures, thereby quantifying the reliance of a cell on asparagine for this process. This is particularly relevant in cancer biology, where transformed cells often exhibit an increased demand for nucleotides to support rapid proliferation. nih.govresearchgate.net Research has shown that some cancer cells hijack the asparagine metabolic pathway to fuel the biosynthesis of nucleotides required for their anabolic proliferation. nih.gov
| Application of this compound | Biochemical Process Investigated | Key Insight Gained |
|---|---|---|
| Tracing into Aspartic Acid and Oxaloacetate | TCA Cycle Anaplerosis | Quantifies the contribution of asparagine to central carbon metabolism. |
| Incorporation into Proteome | Protein Synthesis & Turnover | Measures the rate of new protein synthesis. |
| Tracing into Purines and Pyrimidines | De Novo Nucleotide Biosynthesis | Determines the role of asparagine as a nitrogen donor for DNA/RNA precursors. |
Computational and Systems Biology Approaches Integrated with L Asparagine D3 Research
Genome-Scale Metabolic Network (GEM) Modeling and Simulation
Genome-Scale Metabolic Models (GEMs) provide a comprehensive, stoichiometric representation of an organism's metabolism. They are constructed by integrating genomic, transcriptomic, and proteomic data, alongside biochemical knowledge.
The reconstruction of GEMs involves cataloging all known metabolic reactions and their associated genes within an organism. For asparagine metabolism, this entails accurately representing the pathways for its synthesis (e.g., from aspartate and glutamine) and degradation. Studies have focused on reconstructing GEMs for various organisms, including bacteria and fungi, to understand their metabolic capabilities. For instance, the reconstruction of a GEM for Limosilactobacillus reuteri KUB-AC5 identified asparagine as an essential nutrient for growth, highlighting its role in the organism's metabolic network mdpi.com. Similarly, GEMs have been developed for other organisms to analyze their metabolic networks, with asparagine-related pathways being integral components nih.govpnas.orgd-nb.info.
Constraint-Based Analysis (CBA), notably Flux Balance Analysis (FBA), is a key computational method applied to GEMs. FBA uses linear programming to predict metabolic fluxes under specific environmental conditions by optimizing an objective function (e.g., biomass production) while adhering to stoichiometric and thermodynamic constraints researchgate.netfrontiersin.orgnih.govtau.ac.ilnih.gov. These analyses can predict the biosynthetic capabilities of an organism, including its potential for asparagine production or its reliance on exogenous asparagine. For example, CBA can identify essential nutrients, such as asparagine, for microbial growth mdpi.com. Furthermore, FBA can simulate the impact of genetic modifications or environmental changes on metabolic flux distributions, offering insights into how asparagine metabolism might be altered portlandpress.comfrontiersin.org.
In Silico Optimization Tools for Metabolic Engineering Strategies
In silico tools are crucial for designing metabolic engineering strategies aimed at optimizing the production of target compounds or modifying metabolic pathways. These tools leverage GEMs and CBA to predict gene knockouts, overexpression targets, or pathway modifications that would enhance desired metabolic outcomes. For example, computational tools like OptKnock and OptForce, which are based on FBA, can identify gene targets for optimizing cellular production portlandpress.comfrontiersin.org. While direct applications to L-Asparagine-d3 optimization are not explicitly detailed in the search results, these general principles apply to engineering pathways related to amino acid synthesis and metabolism. Research on L-asparaginase production, for instance, mentions the use of in silico optimization for improving enzyme expression nih.govmdpi.com.
Data Integration and Multi-Omics Analysis in Asparagine Metabolism Research
The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling is essential for a holistic understanding of metabolic regulation. This compound is particularly relevant here, as it serves as a stable isotope tracer in metabolomics and metabolic flux analysis (MFA).
Metabolic flux analysis (MFA), often employing stable isotope-labeled tracers like this compound, quantifies the rates of metabolic reactions by tracking the incorporation of labeled atoms through biochemical pathways researchgate.netnih.govvanderbilt.edufrontiersin.orgembopress.org. This data is then integrated with computational models to infer metabolic fluxes, identify rate-limiting steps, and understand pathway performance. For instance, studies utilize ¹³C-based MFA to trace carbon flow through central metabolic pathways, including amino acid metabolism researchgate.netnih.gov. The use of this compound specifically can help elucidate the dynamics of asparagine synthesis and its contribution to cellular metabolic networks isotope.comuniversiteitleiden.nl.
Multi-omics integration aims to connect changes observed at different molecular levels. For example, transcriptomics data can be combined with metabolomics data to understand how gene expression changes affect metabolic pathways researchgate.netplos.orgmdpi.com. Research has explored integrating machine learning with multi-omics data to develop indices related to asparagine metabolism for clinical outcome prediction nih.gov. By combining various data types, researchers can gain a more comprehensive view of biological systems, identifying complex interactions and regulatory mechanisms that govern asparagine metabolism.
Future Directions and Emerging Applications of L Asparagine D3 in Research
Development of Novel Isotopic Labeling Strategies and Tracers
The use of stable isotope-labeled compounds, such as L-Asparagine-d3, is a cornerstone of modern metabolic research, enabling the quantification of metabolic reactions in vivo. eurisotop.com The development of new and more sophisticated isotopic labeling strategies is a continuous effort, and this compound is a valuable component in this endeavor.
Novel approaches in isotopic labeling aim to provide a more dynamic and detailed picture of metabolic fluxes. Researchers are exploring the use of multiple isotope tracers simultaneously to track the fate of different atoms within a molecule through various metabolic pathways. This compound, in combination with other labeled amino acids like ¹³C- and ¹⁵N-labeled variants, can be used in these multi-tracer studies to elucidate complex metabolic networks. isotope.com
Furthermore, the development of "reverse labeling" techniques, where a labeled general precursor is combined with specific unlabeled amino acids, offers a way to simplify complex NMR spectra. sigmaaldrich.com While specific labeling of asparagine has been challenging, ongoing research into metabolic precursors and enzymatic synthesis may soon allow for more targeted incorporation of deuterium (B1214612), opening up new avenues for studying protein structure and dynamics. nih.gov
Integration with Advanced High-Resolution Analytical and Imaging Techniques
The utility of this compound is greatly enhanced when coupled with state-of-the-art analytical and imaging technologies. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the primary techniques that leverage this compound for accurate quantification. researchgate.netnih.gov
Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have led to the development of highly sensitive and selective assays for amino acid analysis in various biological matrices. koreascience.kruni-muenchen.de For instance, hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS has been successfully used for the determination of L-asparagine in human serum, with this compound serving as the internal standard. researchgate.net The integration of such methods with automated sample preparation and data analysis pipelines is accelerating research in areas like clinical diagnostics and metabolomics.
Beyond quantification, deuterium-labeled compounds are also finding applications in imaging techniques. While not yet a mainstream application for this compound specifically, the use of deuterium as a tracer in magnetic resonance spectroscopy (MRS) and other imaging modalities is a growing field. Future developments could see the use of this compound to visualize asparagine metabolism in real-time within living organisms, providing unprecedented insights into physiological and pathological processes.
Expanding Applications in Mechanistic Biochemistry and Enzymology
This compound is a powerful tool for investigating the mechanisms of enzymes that metabolize asparagine. A key enzyme in this context is L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. acs.orgmdpi.comfrontiersin.org This enzyme is a cornerstone of treatment for acute lymphoblastic leukemia (ALL). biotech-asia.org
By using this compound as a substrate, researchers can employ kinetic isotope effect (KIE) studies to probe the transition state of the enzymatic reaction. The difference in reaction rates between the deuterated and non-deuterated substrate can provide detailed information about the bond-breaking and bond-forming steps in the catalytic mechanism. This knowledge is crucial for understanding how the enzyme functions and for designing more effective and specific inhibitors or "bio-better" versions of the enzyme. nih.gov
Furthermore, this compound can be used to trace the metabolic fate of the asparagine molecule within cells. This is particularly relevant in cancer research, where asparagine metabolism is often dysregulated. nih.gov By tracking the incorporation of the deuterium label into downstream metabolites, researchers can map out the metabolic pathways that are dependent on asparagine and identify potential new targets for therapeutic intervention.
| Research Area | Specific Application | Analytical Technique | Key Research Finding |
|---|---|---|---|
| Metabolomics | Quantification of L-asparagine in serum | HILIC-MS/MS | Development of a rapid and sensitive method for amino acid profiling. researchgate.net |
| Enzymology | Studying the mechanism of L-asparaginase | Kinetic Isotope Effect Studies | Elucidation of the two-step hydrolysis mechanism involving a beta-acyl-enzyme intermediate. frontiersin.org |
| Cancer Research | Tracing asparagine metabolism in tumor cells | LC-MS/MS | Identification of asparagine synthetase as a key enzyme in oral squamous cell carcinoma progression. nih.gov |
Addressing Complex Biological Questions through Deuterium Tracing Methodologies
The ability to trace the path of deuterium atoms from this compound through metabolic pathways opens up exciting possibilities for addressing complex biological questions. Deuterium tracing is a powerful methodology for studying the dynamics of metabolic networks in vivo. eurisotop.com
One area of significant interest is the study of protein turnover, the balance between protein synthesis and degradation. By supplying this compound and monitoring its incorporation into newly synthesized proteins, researchers can measure the rate of protein synthesis with high precision. This information is critical for understanding a wide range of biological processes, from muscle growth to the progression of neurodegenerative diseases.
Another complex biological question that can be addressed using deuterium tracing is the interplay between different metabolic pathways. For example, by using a combination of this compound and other labeled precursors, researchers can investigate how the metabolism of amino acids is coordinated with glucose and lipid metabolism. This integrated view of metabolism is essential for understanding metabolic diseases such as obesity and type 2 diabetes.
Q & A
Q. What are the primary methodological considerations when incorporating L-Asparagine-d3 into metabolic tracer studies?
Researchers must ensure isotopic purity validation via mass spectrometry or NMR, as impurities can skew metabolic flux measurements. Stability in cell culture media should be tested under varying pH and temperature conditions. Control experiments using non-deuterated L-asparagine are critical to distinguish isotopic effects from biological variability. Data collection must follow rigorous protocols (e.g., triplicate measurements) to ensure reproducibility .
Q. How should researchers design experiments to validate the role of this compound in nitrogen metabolism pathways?
Use compartmentalized cell cultures or isotope ratio mass spectrometry to track deuterium incorporation into downstream metabolites. Employ time-resolved sampling to capture dynamic flux changes. Reference databases (e.g., KEGG, MetaCyc) should guide hypothesis formulation, and pilot studies are recommended to optimize tracer concentrations without inducing cellular stress .
Q. What analytical techniques are essential for quantifying this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity. Calibration curves using deuterated standards must account for matrix effects. For NMR studies, ²H-decoupled ¹H-NMR or ²H-NMR can resolve isotopic patterns, but signal-to-noise ratios require optimization .
Advanced Research Questions
Q. How can deuterium isotope effects (DIEs) confound kinetic data in this compound studies, and what mitigation strategies are effective?
DIEs arise from reduced bond vibrational frequencies in deuterated molecules, altering reaction rates. To minimize bias:
Q. What statistical frameworks are robust for reconciling contradictory metabolic flux data from this compound tracing experiments?
Apply Bayesian hierarchical modeling to account for inter-sample variability and missing data. Principal component analysis (PCA) can identify outliers, while metabolic control analysis (MCA) quantifies pathway regulation. Cross-validate results with transcriptomic/proteomic datasets to resolve ambiguities in pathway activity .
Q. How should researchers integrate this compound-derived flux data with multi-omics datasets to model metabolic network dynamics?
Use constraint-based reconstruction and analysis (COBRA) tools to map flux data onto genome-scale metabolic models. Employ machine learning (e.g., random forests) to identify key regulatory nodes. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and depositing raw data in repositories like MetaboLights .
Methodological Frameworks for Rigor
What criteria should guide the formulation of research questions involving this compound?
Apply the FINER framework:
- Feasible : Ensure access to isotopic validation tools (e.g., LC-MS/MS).
- Interesting : Address gaps in understanding asparagine’s role in cancer metabolism or nitrogen recycling.
- Novel : Explore understudied pathways, such as asparagine’s interplay with glutamine in hypoxia.
- Ethical : Adhere to biosafety protocols for deuterated compound disposal.
- Relevant : Align with broader goals like targeting asparagine metabolism in therapeutics .
Q. How can researchers ensure reproducibility when publishing studies using this compound?
Provide detailed protocols for tracer preparation, storage conditions, and instrument settings. Include raw datasets, code for statistical analyses, and explicit descriptions of normalization methods. Follow journal-specific data availability policies (e.g., Data Availability Statements in Reviews in Inorganic Chemistry) to enable replication .
Data Contradiction and Resolution
Q. How should conflicting evidence about this compound’s stability in long-term cultures be addressed?
Perform stability assays under varying conditions (temperature, pH, light exposure) and publish negative results to avoid publication bias. Collaborate with analytical chemistry labs to validate degradation products via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
